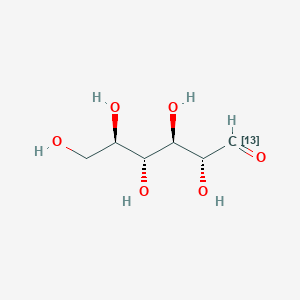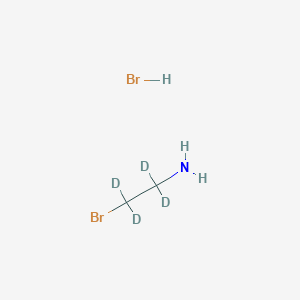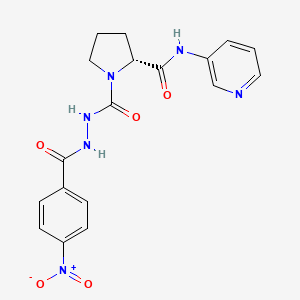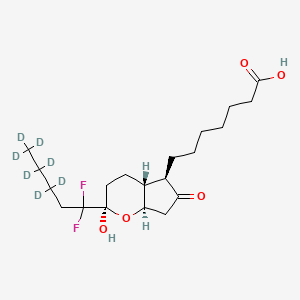
Hiv-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hiv-IN-5 is a compound that has garnered significant attention in the field of HIV research. It is an inhibitor of the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host genome. This integration is a vital step in the HIV replication cycle, making this compound a promising candidate for antiretroviral therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hiv-IN-5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control.
Chemical Reactions Analysis
Types of Reactions: Hiv-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and reduce potential side effects.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are often intermediates that are further modified to produce the final active compound.
Scientific Research Applications
Hiv-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of integrase inhibition. In biology, it helps researchers understand the integration process of HIV-1 DNA into the host genome. In medicine, this compound is being investigated as a potential antiretroviral drug to treat HIV-1 infections. Its industrial applications include the development of new therapeutic agents and the optimization of existing treatments.
Mechanism of Action
Hiv-IN-5 exerts its effects by inhibiting the HIV-1 integrase enzyme. This enzyme is responsible for the integration of viral DNA into the host genome, a critical step in the HIV replication cycle. By binding to the integrase enzyme, this compound prevents the integration process, thereby inhibiting viral replication. The molecular targets of this compound include the active site of the integrase enzyme and specific pathways involved in the integration process.
Comparison with Similar Compounds
Hiv-IN-5 is unique compared to other integrase inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include other integrase strand transfer inhibitors (INSTIs) such as raltegravir, elvitegravir, and dolutegravir. These compounds also target the integrase enzyme but may differ in their binding sites, efficacy, and resistance profiles. This compound stands out due to its potential for higher efficacy and lower resistance development.
Conclusion
This compound is a promising compound in the fight against HIV-1. Its unique mechanism of action and potential applications in various fields make it a valuable subject of research. Continued studies on this compound and its comparison with similar compounds will help in the development of more effective antiretroviral therapies.
Properties
Molecular Formula |
C30H24N2O8S |
|---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
[4-[2-[[4-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]phenyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C30H24N2O8S/c1-2-21-22(11-17-3-9-24-26(12-17)38-15-36-24)31-30(32-28(21)34)41-14-23(33)18-4-7-20(8-5-18)40-29(35)19-6-10-25-27(13-19)39-16-37-25/h3-10,12-13H,2,11,14-16H2,1H3,(H,31,32,34) |
InChI Key |
BVWCXSMWTFPGMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)C2=CC=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)







![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)
